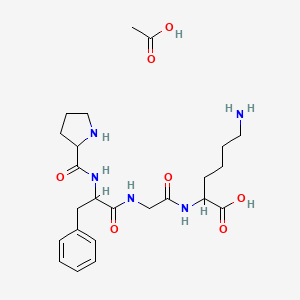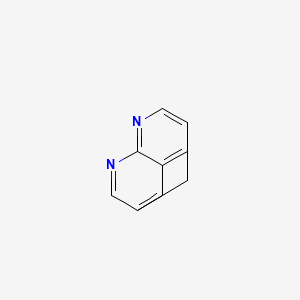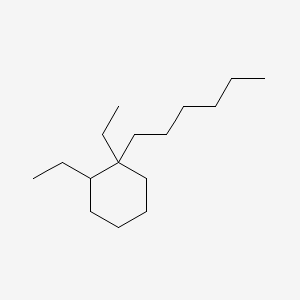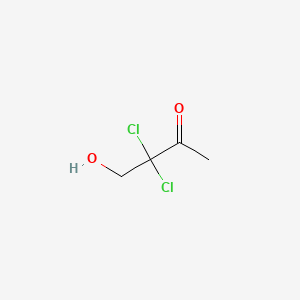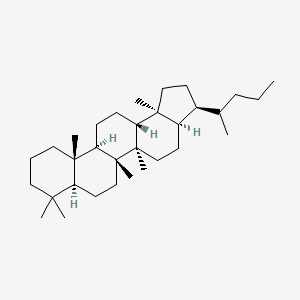
17alpha(H),21alpha(H)-22RS-Bishomohopane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“17alpha(H),21alpha(H)-22RS-Bishomohopane” is a type of hopanoid . Hopanoids are often found in select groups of bacteria, all of which are aerobic . The characteristic base structure of a hopane has four cyclohexane rings and one cyclopentane ring . The notation 17 alpha(H) indicates that the hydrogen is located below the plane of the paper .
Synthesis Analysis
The synthesis of hopanoids like “17alpha(H),21alpha(H)-22RS-Bishomohopane” might be possible in both aerobic and anaerobic bacteria . The enzyme 17α-hydroxylase, which is produced by the gene CYP17A1, plays a crucial role in the synthesis of hopanoids . This enzyme converts pregnenolone and progesterone to their 17α-hydroxy forms .Molecular Structure Analysis
The molecular structure of hopanoids, including “17alpha(H),21alpha(H)-22RS-Bishomohopane”, has been studied using techniques such as single crystal X-ray diffraction . The structure includes four cyclohexane rings, one cyclopentane ring, and a side chain emerging from C30 .Chemical Reactions Analysis
The chemical reactions involving hopanoids are complex and involve multiple steps. The enzyme 17α-hydroxylase plays a key role in these reactions, converting pregnenolone and progesterone to their 17α-hydroxy forms . The enzyme also functions as a 17,20-lyase, mediating the conversion of 17α-hydroxypregnenolone to DHEA .Direcciones Futuras
The study of hopanoids like “17alpha(H),21alpha(H)-22RS-Bishomohopane” is a promising area of research. These compounds have potential applications in various fields, including geobiology and astrobiology . Future research may focus on further elucidating the synthesis, structure, and function of these compounds, as well as their roles in the biology of prokaryotic cells .
Propiedades
IUPAC Name |
(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRSREGIRFCWIJ-QFOKDZGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


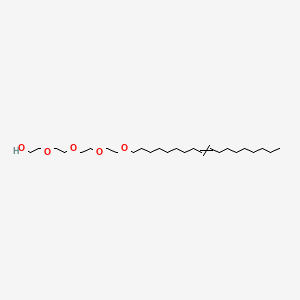
![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)
